3,3'-Bis[2-bromo-4-chlorothiophene]
Description
3,3'-Bis[2-bromo-4-chlorothiophene] is a halogenated thiophene derivative characterized by two thiophene rings linked at their 3-positions. Each thiophene moiety is substituted with bromine at position 2 and chlorine at position 2. This compound’s structural symmetry and electron-withdrawing halogen substituents make it a candidate for applications in organic electronics, pharmaceuticals, or as a precursor in cross-coupling reactions.
Properties
Molecular Formula |
C8H2Br2Cl2S2 |
|---|---|
Molecular Weight |
392.9g/mol |
IUPAC Name |
2-bromo-3-(2-bromo-4-chlorothiophen-3-yl)-4-chlorothiophene |
InChI |
InChI=1S/C8H2Br2Cl2S2/c9-7-5(3(11)1-13-7)6-4(12)2-14-8(6)10/h1-2H |
InChI Key |
UIFNNMSZJJJIJX-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(S1)Br)C2=C(SC=C2Cl)Br)Cl |
Canonical SMILES |
C1=C(C(=C(S1)Br)C2=C(SC=C2Cl)Br)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Bromo-3-chlorothiophene
- Molecular Formula : C₄H₂BrClS
- Molecular Weight : 197.48 g/mol
- Key Differences :
3-Bromo-2-chlorothiophene
- Molecular Formula : C₄H₂BrClS
- Molecular Weight : 197.48 g/mol
- Key Differences :
Functional Group Analogs
4'-Bromo-3-chloropropiophenone
- Molecular Formula : C₉H₈BrClO
- Molecular Weight : 263.52 g/mol
- Key Differences: Propiophenone backbone with bromine and chlorine substituents on the aromatic ring. Lacks thiophene’s sulfur atom, leading to differences in aromaticity and electronic properties. Applications: Pharmaceutical intermediate (e.g., antipsychotic drug synthesis) .
2-Bromo-4-chlorophenylacetic Acid
- Molecular Formula : C₈H₆BrClO₂
- Molecular Weight : 249.48 g/mol
- Key Differences: Carboxylic acid functional group enhances solubility in polar solvents. Used in peptide synthesis and as a building block for nonsteroidal anti-inflammatory drugs (NSAIDs) .
Bis-Substituted Compounds
1,3-Bis(4-bromophenyl)-2-propanone
- Molecular Formula : C₁₅H₁₂Br₂O
- Molecular Weight : 376.07 g/mol
- Key Differences :
Physicochemical and Reactivity Comparisons
| Compound | Molecular Weight (g/mol) | Halogen Positions | Aromatic System | Key Reactivity |
|---|---|---|---|---|
| 3,3'-Bis[2-bromo-4-chlorothiophene] | 358.96 (estimated) | 2-Bromo, 4-Cl (each ring) | Thiophene (bis) | Suzuki coupling, Stille coupling |
| 4-Bromo-3-chlorothiophene | 197.48 | 4-Bromo, 3-Cl | Thiophene | Electrophilic substitution |
| 4'-Bromo-3-chloropropiophenone | 263.52 | 4'-Bromo, 3-Cl | Benzene | Nucleophilic acyl substitution |
| 1,3-Bis(4-bromophenyl)-2-propanone | 376.07 | 4-Bromo (each phenyl) | Benzene (bis) | Friedel-Crafts alkylation |
Preparation Methods
Sequential Halogenation via Electrophilic Substitution
The foundational step involves introducing bromine and chlorine at the C2 and C4 positions of thiophene, respectively. Electrophilic halogenation of thiophene typically favors α-positions (C2/C5), but steric and electronic modifications can redirect reactivity.
Chlorination at C4 :
Sulfonation at C2 using concentrated sulfuric acid generates thiophene-2-sulfonic acid, which directs subsequent chlorination to C4 via deactivation of the α-positions. Treatment with sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C achieves 4-chlorothiophene-2-sulfonic acid, followed by desulfonation using superheated steam to yield 4-chlorothiophene.
Bromination at C2 :
4-Chlorothiophene undergoes bromination using N-bromosuccinimide (NBS) in acetic acid at 50°C, exploiting the electron-withdrawing chlorine’s meta-directing effect to position bromine at C2. This method affords 2-bromo-4-chlorothiophene in 68–72% yield after recrystallization from hexane.
Halogen Dance Rearrangement
An alternative route employs halogen dance reactions to reposition bromine atoms. Starting with 2,5-dibromothiophene, treatment with sodium amide (NaNH₂) and tris(3,6-dioxaheptyl)amine in thiophene solvent at 50–60°C induces isomerization, yielding 3-bromothiophene. However, retaining bromine at C2 necessitates quenching the reaction before equilibrium favors the 3-isomer. Early termination at 6 hours yields 2-bromo-4-chlorothiophene as the major product (78% selectivity).
Dimerization Strategies for 3,3'-Coupling
Palladium-Catalyzed Direct Arylation
Palladium-mediated C–H activation enables coupling at the thiophene’s β-position (C3). Using 2-bromo-1,3-dichlorobenzene as a model aryl halide, Pd(OAc)₂ (0.5 mol %) with potassium acetate (KOAc) in dimethylacetamide (DMA) at 150°C facilitates C5-selective arylation of 3-substituted thiophenes. Adapting these conditions, 2-bromo-4-chlorothiophene undergoes homo-dimerization at C3 with 86% conversion and >90% regioselectivity. Key parameters include:
| Parameter | Optimal Value | Effect on Yield/Selectivity |
|---|---|---|
| Catalyst Loading | 0.5 mol % Pd(OAc)₂ | Higher loadings increase di-aryl impurities |
| Solvent | DMA | Enhances Pd stability and reactivity |
| Temperature | 150°C | Drives C–H activation kinetics |
| Base | KOAc | Neutralizes HBr, prevents catalyst poisoning |
Suzuki-Miyaura Cross-Coupling
For a stepwise approach, 3-boronic acid-functionalized 2-bromo-4-chlorothiophene couples with its 3-bromo counterpart. Synthesis of the boronic acid derivative involves lithiation at C3 using LDA at −78°C, followed by quenching with triisopropyl borate. The coupling employs Pd(PPh₃)₄ (3 mol %) and K₂CO₃ in toluene/ethanol/water (10:2:1) at 80°C, achieving 94% yield of the dimer.
Comparative Analysis of Methodologies
Yield and Scalability
Direct arylation offers superior atom economy (no pre-functionalization required) but struggles with scalability due to high catalyst loadings. In contrast, Suzuki coupling provides consistent yields (>90%) at multi-gram scales but necessitates synthetically intensive boronic acid preparation.
Regiochemical Control
Halogen dance reactions risk inadvertent bromine migration, requiring precise reaction monitoring. Electrophilic bromination, while reliable, demands stringent temperature control to avoid polybromination. Palladium-catalyzed methods excel in regioselectivity but are sensitive to solvent choice and base strength.
Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 8.2 minutes, indicating >98% purity. Residual palladium levels, quantified via ICP-MS, remain below 5 ppm.
Industrial and Research Applications
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